P-Nitrophenyl beta-D-lactopyranoside
CAS No.: 4419-94-7
Cat. No.: VC20746833
Molecular Formula: C18H25NO13
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4419-94-7 |
---|---|
Molecular Formula | C18H25NO13 |
Molecular Weight | 463.4 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Standard InChI Key | IAYJZWFYUSNIPN-MUKCROHVSA-N |
Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
P-Nitrophenyl beta-D-lactopyranoside is a disaccharide derivative that plays a significant role as a chromogenic compound in biochemical research. It is chemically defined as a beta-lactose molecule where the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group . This compound is widely used in enzyme activity assays, biochemical research, drug development, diagnostic applications, and the food industry .
Enzyme Activity Assays
P-Nitrophenyl beta-D-lactopyranoside serves as a substrate for various glycosidases, allowing researchers to measure enzyme activity efficiently. This is crucial in biochemical studies for understanding enzyme kinetics .
Biochemical Research
It is employed in the study of carbohydrate metabolism and glycosylation processes. These studies provide insights into cellular functions and pathways that are vital for understanding diseases .
Drug Development
In pharmaceutical research, it aids in screening for potential drug candidates that target glycosidases. These enzymes are important in therapeutic areas such as cancer and infectious diseases .
Diagnostic Applications
The compound can be used in diagnostic tests to identify specific enzyme deficiencies or disorders related to carbohydrate metabolism .
Food Industry
It is applied in food science to study the enzymatic breakdown of carbohydrates, which is essential for improving food processing and quality control .
Related Compounds
Other compounds similar to P-Nitrophenyl beta-D-lactopyranoside include:
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4-Nitrophenyl beta-D-glucopyranoside: Used as a chromogenic substrate for measuring beta-glucosidase activity .
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4-Nitrophenyl beta-D-galactopyranoside: Acts as a substrate for beta-galactosidase activity assays .
Research Findings
Recent research has highlighted the importance of chromogenic substrates like P-Nitrophenyl beta-D-lactopyranoside in enzyme assays. These compounds allow for sensitive and quantitative measurements of enzyme activity, which is crucial in both biochemical research and diagnostic applications .
Table 2: Applications of P-Nitrophenyl beta-D-lactopyranoside
Application Area | Description |
---|---|
Enzyme Activity Assays | Substrate for glycosidases to measure enzyme activity |
Biochemical Research | Study of carbohydrate metabolism and glycosylation processes |
Drug Development | Screening for drug candidates targeting glycosidases |
Diagnostic Applications | Identify enzyme deficiencies related to carbohydrate metabolism |
Food Industry | Study enzymatic breakdown of carbohydrates for food processing |
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